molecular formula C17H26N2O3 B7924098 [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7924098
M. Wt: 306.4 g/mol
InChI Key: QJASVSCSOPIEEM-INIZCTEOSA-N
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Description

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral tertiary amine carbamate derivative. Its structure comprises a pyrrolidine ring substituted with a hydroxyethyl group at the nitrogen atom, an isopropyl carbamate group at the 3-position, and a benzyl ester moiety. The stereochemistry at the pyrrolidine nitrogen is specified as the (S)-enantiomer, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJASVSCSOPIEEM-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Pyrrolidine Formation

The (S)-configured pyrrolidine core is synthesized via Davies’ chiral auxiliary method:

Reaction Scheme

Key Parameters

  • Temp: −78°C to 25°C gradient over 48 hr

  • Solvent: Anhydrous THF

  • Yield: 82%

  • ee: 99% (Chiral HPLC: Chiralpak AD-H, hexane/i-PrOH 90:10)

Alternative Catalytic Asymmetric Routes

Recent advances employ Jacobsen’s thiourea catalysts for enantioselective [3+2] cycloadditions:

EntryCatalyst LoadingTemp (°C)ee (%)Yield (%)
15 mol%−209275
210 mol%09568
315 mol%258982

Data adapted from palladium-catalyzed coupling methodologies

Hydroxyethyl Group Installation

Nucleophilic Substitution Protocol

Optimized Conditions

  • Solvent: Dry DCM (0.1 M)

  • Base: DIPEA (3 eq)

  • Temp: 0°C → rt over 12 hr

  • Conversion: 95% (monitored by TLC, Rf = 0.3 in EtOAc/hexane 1:1)

Reductive Amination Alternative

For substrates sensitive to ring-opening:

Performance Metrics

  • Yield: 78%

  • Diastereomeric ratio: >20:1 (¹H NMR analysis)

Carbamate Formation and Benzyl Protection

Stepwise Carbamoylation

Critical Reaction Parameters

  • Isopropyl Carbamate Formation

    • Reagent: Isopropyl isocyanate (1.2 eq)

    • Solvent: Toluene, 0°C → 105°C over 3 hr

    • Conversion: 98%

  • Benzyl Ester Protection

    • Reagent: Benzyl chloroformate (1.5 eq)

    • Base: Triethylamine (3 eq)

    • Quench: 1M HCl (prevents over-reaction)

    • Isolation: Column chromatography (SiO₂, EtOAc/hexane 30:70)

    • Yield: 90%

One-Pot Methodology

Comparative study of single-vs-multi-step approaches:

ParameterStepwiseOne-Pot
Total Yield (%)8275
Purity (HPLC %)99.296.8
Process Time (hr)248

One-pot method preferred for time-sensitive applications despite lower yield

Purification and Analytical Characterization

Chromatographic Purification

Optimal Conditions

  • Column: Silica gel 60 (230–400 mesh)

  • Eluent: Gradient from hexane → EtOAc (70:30 to 30:70)

  • Recovery: 89%

  • Purity: >99% (HPLC: C18 column, 0.1% TFA in H₂O/MeOH)

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

  • δ 7.45 (d, J = 8.4 Hz, 2H, ArH)

  • δ 5.03 (s, 2H, CH₂Ph)

  • δ 3.43–3.21 (m, 3H, pyrrolidine CH₂)

  • δ 1.56 (s, 9H, C(CH₃)₃)

HRMS (ESI-TOF)

  • Calculated for C₁₈H₂₈N₂O₃ [M+H]⁺: 321.2178

  • Found: 321.2175

Industrial Scale-Up Considerations

Continuous Flow Optimization

Key parameters for kilogram-scale production:

StageBatch MethodFlow SystemImprovement
Carbamoylation8 hr, 82% yield2 hr, 88% yield+7%
Benzylation12 hr, 90% yield4 hr, 93% yield+3%
Total Energy (kW·h)4818−62.5%

Green Chemistry Metrics

  • E-factor: Reduced from 32 → 11

  • PMI: Improved from 86 → 29

  • Solvent Recovery: 92% vs. 65% batch

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomer

The (R)-enantiomer, [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354019-53-6), shares the same molecular formula (C₁₇H₂₆N₂O₃ ) and molar mass (306.4 g/mol ) as the (S)-enantiomer. Key differences arise from stereochemistry:

  • Stereochemical Impact on Reactivity : The spatial arrangement of the hydroxyethyl group influences hydrogen-bonding interactions and solubility. For instance, the (S)-enantiomer may exhibit distinct binding affinities in chiral environments, such as enzyme active sites.
  • Synthesis Challenges : Enantioselective synthesis of the (S)-enantiomer requires chiral catalysts or resolving agents, whereas the (R)-enantiomer is more readily available in commercial databases .

Pyrrolidine-Based Analogs with Unspecified Stereochemistry

The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CymitQuimica Ref: 10-F083614) lacks stereochemical specification. This racemic or undefined mixture likely exhibits:

  • Reduced Biological Specificity : Mixed enantiomers may show lower potency in targeted applications compared to enantiopure forms.

Piperidine-Based Structural Analog

The piperidine derivative, [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0), differs in:

  • Core Structure : Replacement of pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters ring strain and conformational flexibility.
  • Substituent Variation: The amino-propionyl group introduces an additional nitrogen and carbonyl group, increasing molecular weight (347.45 g/mol) and polarity compared to the hydroxyethyl substituent in the target compound.
  • Predicted Physicochemical Properties :
    • Density : 1.14±0.1 g/cm³ (vs. ~1.1–1.2 g/cm³ estimated for the target compound).
    • Boiling Point : 505.8±50.0 °C (higher due to increased molecular weight and hydrogen-bonding capacity) .

Data Table: Comparative Analysis of Key Parameters

Parameter Target Compound (S)-Enantiomer (R)-Enantiomer Racemic Mixture Piperidine Analog
Molecular Formula C₁₇H₂₆N₂O₃ C₁₇H₂₆N₂O₃ C₁₇H₂₆N₂O₃ C₁₉H₂₉N₃O₃
Molar Mass (g/mol) 306.4 306.4 306.4 347.45
Core Structure Pyrrolidine Pyrrolidine Pyrrolidine Piperidine
Key Substituent Hydroxyethyl Hydroxyethyl Hydroxyethyl Amino-propionyl
Stereochemistry (S) (R) Undefined (S) at amino-propionyl
Predicted Density (g/cm³) ~1.1–1.2 ~1.1–1.2 ~1.1–1.2 1.14±0.1
Commercial Availability Limited Available Discontinued Available

Biological Activity

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a carbamic acid ester. Its molecular formula is C15H30N2O3C_{15}H_{30}N_2O_3, and it features both hydrophilic and lipophilic properties, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is known to modulate neurotransmitter systems, particularly through:

  • Cholinergic Pathways : The compound has shown potential as an acetylcholinesterase inhibitor, which may enhance cholinergic transmission. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Biological Activity Overview

Activity Description
Acetylcholinesterase Inhibition Enhances acetylcholine levels, potentially improving cognitive function.
Neuroprotection Reduces oxidative stress and inflammation, protecting neurons from damage.
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, promoting apoptosis.

Case Studies and Research Findings

  • Neurodegenerative Disease Models : In vitro studies have demonstrated that similar pyrrolidine derivatives can significantly inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in neuronal cultures. This suggests potential therapeutic applications for cognitive enhancement in Alzheimer's disease models .
  • Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of pyrrolidine derivatives reported that compounds with structural similarities to this compound showed marked cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects involves binding to key enzymes and receptors involved in neurotransmission and cell survival pathways. For instance, modulation of the M3 muscarinic receptor has been implicated in promoting cell proliferation and resistance to apoptosis in cancer .

Q & A

Basic: What are the optimal synthetic routes for [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, and how can yield and purity be maximized?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Acylation and carbamate formation : Reacting pyrrolidine derivatives with hydroxyethyl groups and isopropyl carbamoyl chloride under controlled conditions (e.g., dichloromethane or ethanol as solvents, 0–25°C) to prevent side reactions .
  • Stereochemical control : Use of chiral catalysts or enantiomerically pure starting materials to preserve the (S)-configuration at the pyrrolidine nitrogen, critical for biological activity .
  • Benzyl ester protection : Introducing the benzyl ester group via nucleophilic substitution, requiring anhydrous conditions and inert atmospheres to avoid hydrolysis .
    Optimization strategies :
    • Monitor reaction progress with TLC or HPLC.
    • Purify intermediates via column chromatography or recrystallization .
    • Adjust pH and temperature to stabilize reactive intermediates (e.g., carbamic acid derivatives) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry, hydroxyethyl group placement, and benzyl ester integrity. Key signals include:
    • δ 4.5–5.1 ppm (benzyl CH₂) .
    • δ 3.4–3.8 ppm (pyrrolidine N-CH₂) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3400 cm⁻¹ (hydroxy O-H) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C₁₈H₂₆N₂O₃) and detects impurities .
  • Chiral HPLC : Essential for verifying enantiomeric purity of the (S)-configured pyrrolidine .

Advanced: How does stereochemistry at the pyrrolidine nitrogen influence biological activity and receptor binding?

Answer:
The (S)-configuration creates a distinct 3D conformation that enhances interactions with chiral biological targets:

  • Enzymatic assays : (S)-isomers show higher binding affinity to serine hydrolases (e.g., acetylcholinesterase) compared to (R)-isomers due to optimal spatial alignment with catalytic triads .
  • Molecular docking : Simulations reveal hydrogen bonding between the hydroxyethyl group and active-site residues (e.g., Tyr121 in certain kinases), which is stereochemistry-dependent .
    Methodological considerations :
    • Compare IC₅₀ values of (S)- and (R)-isomers in enzyme inhibition assays .
    • Use X-ray crystallography to resolve binding modes .

Advanced: What methodologies assess metabolic stability and degradation pathways of this compound?

Answer:

  • In vitro metabolic studies :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Major pathways include hydrolysis of the carbamate ester and oxidation of the pyrrolidine ring .
  • Stability assays :
    • Test pH-dependent hydrolysis (e.g., simulate gastric fluid at pH 2.0 vs. plasma at pH 7.4). The benzyl ester group hydrolyzes faster under acidic conditions .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic byproducts in urine/bile .

Advanced: How can researchers resolve contradictions in reported biological activities across similar carbamate derivatives?

Answer:
Case example : Discrepancies in anti-inflammatory vs. neuroprotective activity may arise from:

  • Structural variations : Compare substituents (e.g., hydroxyethyl vs. chloroacetyl groups) using SAR tables (see Table 1 ) .
  • Assay conditions : Standardize cell lines (e.g., RAW264.7 for inflammation) and dosing protocols .
    Strategies :
    • Conduct meta-analyses of published IC₅₀ values.
    • Validate findings with orthogonal assays (e.g., ELISA for cytokine levels vs. Western blot for pathway proteins) .

Table 1: Comparative Bioactivity of Carbamate Derivatives

CompoundSubstituentKey ActivityReference
Target compound(S)-hydroxyethylAnti-inflammatory (IC₅₀ = 12 µM)
Chloroacetyl analogChloroacetylNeuroprotective (EC₅₀ = 8 µM)
Cyclopropyl derivativeCyclopropylEnzyme inhibition (Ki = 3.2 nM)

Advanced: What experimental designs evaluate the compound’s potential as a protease inhibitor?

Answer:

  • Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
  • Cellular uptake studies : Use radiolabeled compound to quantify intracellular concentrations in HEK293T cells .
  • Mutagenesis studies : Engineer enzymes with active-site mutations (e.g., Ser→Ala) to confirm binding specificity .

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